N-benzyl-2-phenoxyacetamide

Antimicrobial Phenoxyacetamide SAR

N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9) is a versatile phenoxyacetamide scaffold exhibiting a 4-fold improvement in MIC against S. aureus (32 µg/mL) compared to the unsubstituted parent, validated cytotoxicity against MCF-7 breast cancer cells (IC50 = 48.2 µM), and high calculated lipophilicity (cLogP = 3.1) for superior passive membrane permeability. The N-benzyl substituent provides a clear diversification vector for rapid SAR analog generation. Sourced from reputable manufacturers at ≥95% purity, this building block is purpose-built for medicinal chemistry lead optimization, antibacterial phenotypic screening, and intracellular probe development. Secure batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 18861-15-9
Cat. No. B11994791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-phenoxyacetamide
CAS18861-15-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
InChIKeyWPNWGIALOINNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 kilogram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9): Technical Baseline and Procurement Overview


N-benzyl-2-phenoxyacetamide (CAS 18861-15-9) is a synthetic phenoxyacetamide derivative characterized by a central acetamide core substituted with a phenoxy group and an N-benzyl moiety [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and agrochemical research, with documented applications in antimicrobial, antioxidant, and anticancer studies [2]. Its molecular formula is C15H15NO2, with a molecular weight of 241.29 g/mol [1]. The compound is commercially available from multiple reputable chemical suppliers as a research-grade reagent, typically at purities ≥95%, and is utilized as a building block for structure-activity relationship (SAR) investigations and lead optimization campaigns [1].

Why N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9) Cannot Be Indiscriminately Substituted by In-Class Analogs


The phenoxyacetamide chemical space exhibits significant pharmacophore sensitivity, wherein minor structural modifications yield substantial alterations in biological activity and physicochemical properties [1]. Substitution of the N-benzyl group in N-benzyl-2-phenoxyacetamide with alternative aromatic or aliphatic moieties directly impacts target binding affinity, metabolic stability, and solubility [2]. Similarly, modification of the phenoxy ring or acetamide linker can drastically alter the compound's conformational flexibility and electronic distribution, leading to unpredictable changes in potency and selectivity [3]. Consequently, generic substitution without rigorous comparative data risks compromising experimental reproducibility and invalidating established SAR models.

Quantitative Differentiation Guide for N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9) Against Key Comparators


Antimicrobial Potency of N-Benzyl-2-phenoxyacetamide Versus Unsubstituted Phenoxyacetamide

N-benzyl-2-phenoxyacetamide demonstrates significantly enhanced antimicrobial activity against Gram-positive bacterial strains compared to the unsubstituted parent compound, phenoxyacetamide [1]. This differentiation is attributed to the lipophilic N-benzyl moiety, which facilitates bacterial membrane penetration [1].

Antimicrobial Phenoxyacetamide SAR

Antioxidant Capacity of N-Benzyl-2-phenoxyacetamide Relative to Ascorbic Acid Standard

In a standardized DPPH radical scavenging assay, N-benzyl-2-phenoxyacetamide exhibits moderate but quantifiable antioxidant activity, though it is less potent than the positive control ascorbic acid [1]. This data establishes a baseline for comparative antioxidant potential within the phenoxyacetamide series [1].

Antioxidant DPPH Phenoxyacetamide

In Vitro Anticancer Activity of N-Benzyl-2-phenoxyacetamide Against MCF-7 Breast Cancer Cells

N-benzyl-2-phenoxyacetamide demonstrates selective cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line, with a quantifiable growth inhibition value [1]. While direct comparator data for close analogs in the same study is limited, class-level inferences suggest the N-benzyl substitution contributes to enhanced antiproliferative effects compared to simpler phenoxyacetamides [1].

Anticancer Cytotoxicity Phenoxyacetamide

Comparative Physicochemical Profile of N-Benzyl-2-phenoxyacetamide and Selected Analogs

N-benzyl-2-phenoxyacetamide exhibits a calculated partition coefficient (cLogP) of 3.1, which is significantly higher than that of the unsubstituted phenoxyacetamide (cLogP = 1.2) and aligns with the enhanced membrane permeability implied by its improved antimicrobial activity [1]. This lipophilic character may also influence protein binding and metabolic clearance [1].

Physicochemical Lipophilicity Phenoxyacetamide

Recommended Application Scenarios for N-Benzyl-2-phenoxyacetamide (CAS 18861-15-9) Based on Quantitative Evidence


Lead Optimization in Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Given its 4-fold improvement in MIC against S. aureus (32 µg/mL) compared to the unsubstituted parent compound [1], N-benzyl-2-phenoxyacetamide serves as a rational starting scaffold for medicinal chemistry programs aimed at developing novel antibacterial agents with enhanced Gram-positive coverage. Its moderate potency provides a tractable starting point for further SAR exploration around the N-benzyl and phenoxy moieties to improve potency and broaden the antibacterial spectrum.

Construction of Focused Phenoxyacetamide Libraries for Anticancer Screening

The compound's demonstrated cytotoxicity against MCF-7 breast cancer cells (IC50 = 48.2 µM) [2] supports its inclusion in focused compound libraries designed for anticancer phenotypic screening. The N-benzyl substituent offers a clear vector for diversification, enabling the rapid generation of analogs to explore structure-activity relationships and identify more potent antiproliferative agents.

Development of Membrane-Permeable Molecular Probes

The relatively high calculated lipophilicity (cLogP = 3.1) [1] of N-benzyl-2-phenoxyacetamide, which is approximately 80-fold greater than that of the unsubstituted parent, suggests utility as a scaffold for developing cell-permeable chemical probes. This physicochemical property may facilitate passive diffusion across lipid bilayers, a desirable characteristic for probes intended to engage intracellular targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.